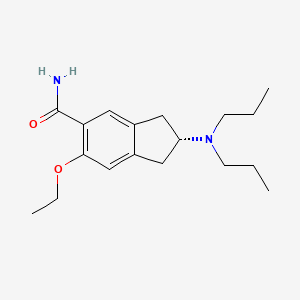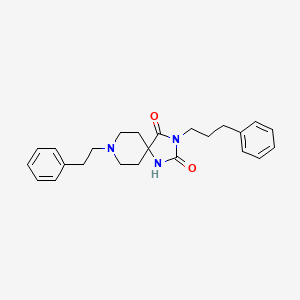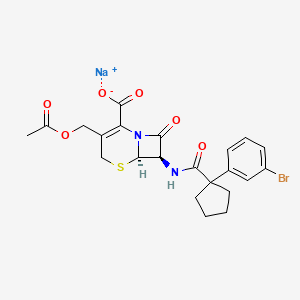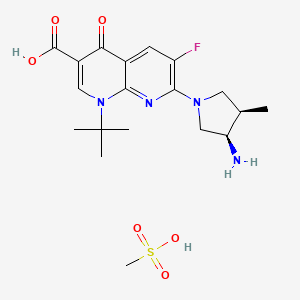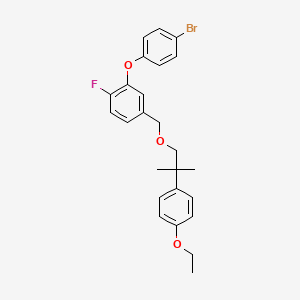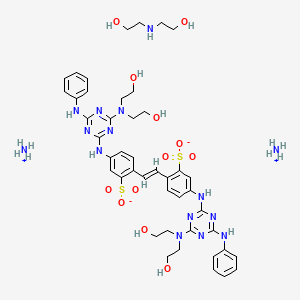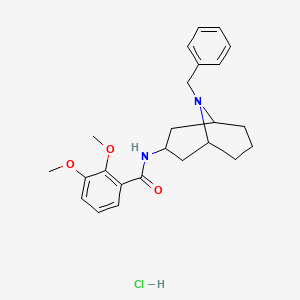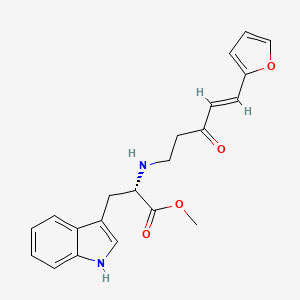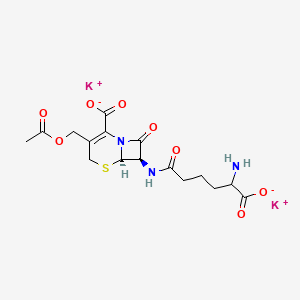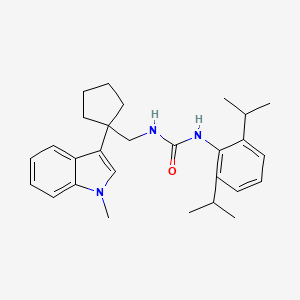
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry. This compound, in particular, is characterized by its unique molecular structure, which includes a urea core substituted with phenyl and indole groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the phenyl and indole intermediates, followed by their coupling with a urea precursor under controlled conditions. Common reagents used in these reactions include isocyanates, amines, and catalysts to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity of the final product. This may include precise control of temperature, pressure, and reaction time, as well as the use of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The phenyl and indole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use as a precursor or intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The molecular pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-phenyl-N’-cyclohexyl-: Another urea derivative with different substituents.
Urea, N-(2,6-dimethylphenyl)-N’-((1-methylindol-3-yl)methyl)-: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-” lies in its specific substituents, which may confer distinct chemical and biological properties compared to other urea derivatives. These properties could include differences in reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
145131-10-8 |
|---|---|
Formule moléculaire |
C28H37N3O |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C28H37N3O/c1-19(2)21-12-10-13-22(20(3)4)26(21)30-27(32)29-18-28(15-8-9-16-28)24-17-31(5)25-14-7-6-11-23(24)25/h6-7,10-14,17,19-20H,8-9,15-16,18H2,1-5H3,(H2,29,30,32) |
Clé InChI |
NSSIOMUVMONBEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


